molecular formula C22H26N2O5 B11099240 (1E)-2-(bicyclo[2.2.1]hept-5-en-2-yl)-1-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]propan-2-ol

(1E)-2-(bicyclo[2.2.1]hept-5-en-2-yl)-1-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]propan-2-ol

Cat. No.: B11099240
M. Wt: 398.5 g/mol
InChI Key: PSHLMLNENHNYFX-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BICYCLO[221]HEPT-5-EN-2-YL-1-[3-MORPHOLINO-5-NITRO-1-BENZOFURAN-2(3H)-YLIDEN]-2-PROPANOL is a complex organic compound with a unique structure that combines bicyclic, morpholino, nitro, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1-[3-MORPHOLINO-5-NITRO-1-BENZOFURAN-2(3H)-YLIDEN]-2-PROPANOL typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclo[2.2.1]hept-5-en-2-yl moiety: This can be achieved through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.

    Introduction of the benzofuran ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the morpholino group: This can be done through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1-[3-MORPHOLINO-5-NITRO-1-BENZOFURAN-2(3H)-YLIDEN]-2-PROPANOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1-[3-MORPHOLINO-5-NITRO-1-BENZOFURAN-2(3H)-YLIDEN]-2-PROPANOL has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1-[3-MORPHOLINO-5-NITRO-1-BENZOFURAN-2(3H)-YLIDEN]-2-PROPANOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the morpholino group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1-[3-MORPHOLINO-5-NITRO-1-BENZOFURAN-2(3H)-YLIDEN]-2-PROPANOL: shares similarities with other bicyclic compounds and benzofuran derivatives.

Uniqueness

    Structural Complexity: The combination of bicyclic, morpholino, nitro, and benzofuran moieties in a single molecule is unique.

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

(1E)-2-(2-bicyclo[2.2.1]hept-5-enyl)-1-(3-morpholin-4-yl-5-nitro-3H-1-benzofuran-2-ylidene)propan-2-ol

InChI

InChI=1S/C22H26N2O5/c1-22(25,18-11-14-2-3-15(18)10-14)13-20-21(23-6-8-28-9-7-23)17-12-16(24(26)27)4-5-19(17)29-20/h2-5,12-15,18,21,25H,6-11H2,1H3/b20-13+

InChI Key

PSHLMLNENHNYFX-DEDYPNTBSA-N

Isomeric SMILES

CC(/C=C/1\C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCOCC3)(C4CC5CC4C=C5)O

Canonical SMILES

CC(C=C1C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCOCC3)(C4CC5CC4C=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.